Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane
Overview
Description
Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane is a boron-containing compound with the molecular formula C30H36BI3 and a molecular weight of 788.13 g/mol . This compound is characterized by its three 4-iodo-2,3,5,6-tetramethylphenyl groups attached to a central boron atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane typically involves the reaction of 4-iodo-2,3,5,6-tetramethylphenyl magnesium bromide with boron trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants . The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve the yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through reactions with appropriate reagents.
Oxidation and Reduction Reactions: The boron center can participate in oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or organomagnesium compounds, which can replace the iodine atoms with other groups.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the boron center.
Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the boron center.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organoboron compounds, while oxidation and reduction reactions can produce different boron-containing species .
Scientific Research Applications
Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane has several scientific research applications, including:
Mechanism of Action
The mechanism by which Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane exerts its effects involves its ability to participate in various chemical reactions. The boron center can form stable complexes with other molecules, facilitating reactions such as cross-coupling and polymerization . The iodine atoms can be substituted with other functional groups, allowing the compound to be tailored for specific applications .
Comparison with Similar Compounds
Similar Compounds
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane: Similar in structure but with bromine atoms instead of iodine.
Tris(4-chloro-2,3,5,6-tetramethylphenyl)borane: Contains chlorine atoms instead of iodine.
Uniqueness
Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific chemical reactions and applications .
Properties
IUPAC Name |
tris(4-iodo-2,3,5,6-tetramethylphenyl)borane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36BI3/c1-13-19(7)28(32)20(8)14(2)25(13)31(26-15(3)21(9)29(33)22(10)16(26)4)27-17(5)23(11)30(34)24(12)18(27)6/h1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEHGZNQAKSLCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1C)C)I)C)C)(C2=C(C(=C(C(=C2C)C)I)C)C)C3=C(C(=C(C(=C3C)C)I)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36BI3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30784947 | |
Record name | Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30784947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321735-69-7 | |
Record name | Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30784947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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